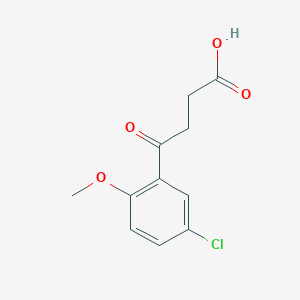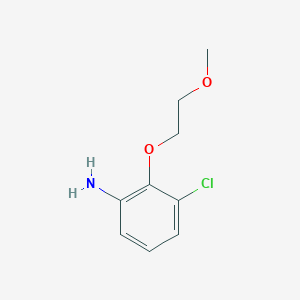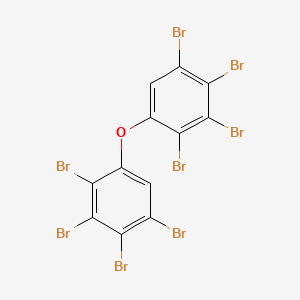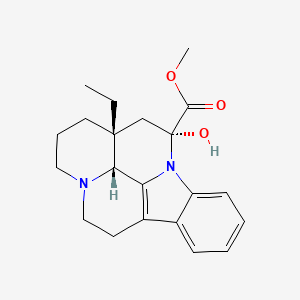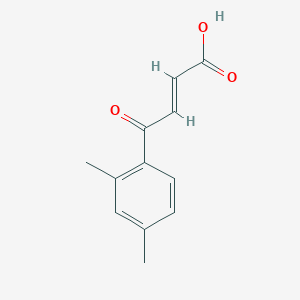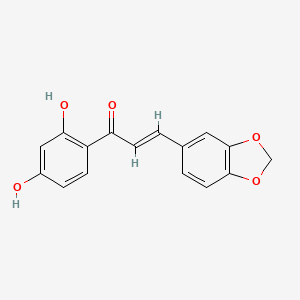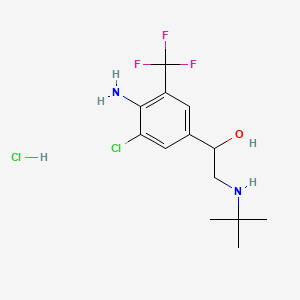
Mabuterol hydrochloride
概述
描述
马布特罗盐酸盐是一种选择性β2肾上腺素能受体激动剂。它主要用作支气管扩张剂,用于治疗哮喘和慢性阻塞性肺疾病 (COPD) 等呼吸系统疾病。 该化合物对β2肾上腺素能受体具有特定作用,有助于放松支气管平滑肌,从而缓解呼吸 .
作用机制
马布特罗盐酸盐通过选择性靶向和激活呼吸道中的β2肾上腺素能受体发挥作用。这些受体是交感神经系统的一部分,在调节气道内平滑肌张力中起着至关重要的作用。当马布特罗盐酸盐与这些受体结合时,会触发一系列生化事件,导致支气管平滑肌松弛。 这种松弛减少了气道阻力,使空气更容易进出肺部 .
准备方法
合成路线和反应条件
马布特罗盐酸盐的合成涉及多个步骤:
卤化: 该过程从使用碘和碳酸氢钠卤化 2-(三氟甲基)苯胺开始,生成 2-氨基-5-碘苯三氟化物。
保护和亲核芳香取代: 然后用乙酸酐保护中间体,并进行亲核芳香取代,使用铜 (I) 氰化物形成 N-[4-氰基-2-(三氟甲基)苯基]乙酰胺。
水解和卤化: 腈和保护基的水解产生 4-氨基-3-(三氟甲基)苯甲酸,然后用氯进一步卤化,生成 4-氨基-3-氯-5-(三氟甲基)苯甲酸。
苯甲酰氯和苯乙酮的形成: 然后用亚硫酰氯将酸转化为苯甲酰氯,然后用丙二酸二乙酯处理,形成 1-[4-氨基-3-氯-5-(三氟甲基)苯基]乙酮。
溴化和胺化: 在乙酸中溴化苯乙酮会生成 1-[4-氨基-3-氯-5-(三氟甲基)苯基]-2-溴乙酮,然后用叔丁胺处理生成最终产物.
工业生产方法
马布特罗盐酸盐的工业生产遵循类似的合成路线,但规模更大,反应条件得到优化,以确保高产率和纯度。 该过程涉及严格的质量控制措施,以符合药物标准 .
化学反应分析
反应类型
马布特罗盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成不同的氧化产物。
还原: 还原反应可以将分子中的酮基转化为醇。
取代: 化合物中的卤原子可以使用适当的试剂被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化锂铝是常用的还原剂。
主要产物
由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羧酸,而还原通常会产生醇 .
科学研究应用
马布特罗盐酸盐在科学研究中有着广泛的应用:
化学: 用作分析化学中用于测定各种样品中β-激动剂的参考标准。
生物学: 研究其对生物系统中β2肾上腺素能受体的影响。
医学: 研究其在治疗哮喘和 COPD 等呼吸系统疾病中的治疗潜力。
相似化合物的比较
类似化合物
异丙肾上腺素 (异丙肾上腺素): 一种非选择性β-肾上腺素能激动剂,用于类似的适应症,但对β1和β2受体都有更广泛的作用。
沙丁胺醇 (沙丁胺醇): 一种选择性β2激动剂,通常用作支气管扩张剂。
普罗卡特罗: 另一种选择性β2激动剂,具有类似的支气管扩张特性.
独特性
马布特罗盐酸盐以其对β2肾上腺素能受体的高度选择性而独一无二,最大限度地减少了其与心脏中β1受体的相互作用。 这种选择性降低了发生全身性副作用的可能性,使其成为患有并发心血管疾病患者的更安全选择 .
属性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046798 | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54240-36-7 | |
| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MABUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?
A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.
Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?
A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.
Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?
A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.
Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?
A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

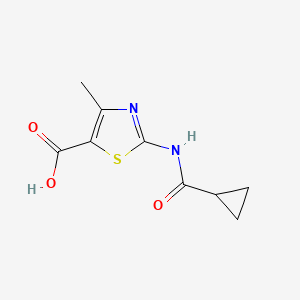
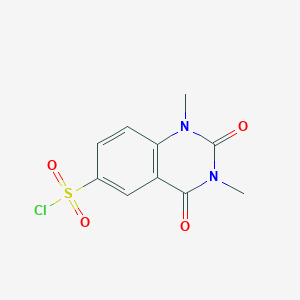
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
